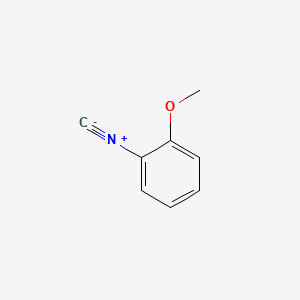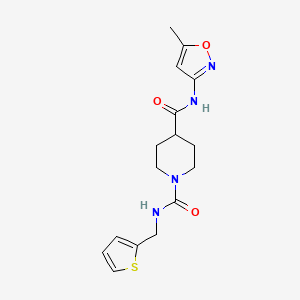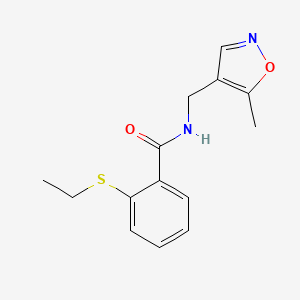
2-Methoxyphenylisocyanide
Vue d'ensemble
Description
2-Methoxyphenylisocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a methoxy-substituted phenyl ring. This compound is known for its unique reactivity and versatility in organic synthesis, particularly in multicomponent reactions and as a building block for various chemical transformations .
Applications De Recherche Scientifique
2-Methoxyphenylisocyanide has diverse applications in scientific research:
Safety and Hazards
Orientations Futures
While specific future directions for 2-Methoxyphenylisocyanide are not mentioned in the search results, there is ongoing research in the field of isocyanide chemistry, particularly in the use of isocyanide-based multicomponent reactions for the synthesis of biologically relevant heterocycles . This suggests potential future directions for the study and application of this compound.
Mécanisme D'action
Target of Action
2-Methoxyphenylisocyanide primarily targets organic amines . These amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with its targets through a process known as carbamate bond-mediated capping . This process involves the formation of a chemically stable urea linkage, which is employed for the protection and deprotection of amino groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amine protection/deprotection sequence . This pathway involves the temporary protection of amines to prevent unwanted reactions during chemical synthesis, followed by their subsequent deprotection .
Pharmacokinetics
The stability of the urea linkage under acidic, alkaline, and aqueous conditions suggests that the compound may have good bioavailability .
Result of Action
The action of this compound results in the protection of amines from unwanted reactions during chemical synthesis . After a convenient deprotection step, the compound can regenerate free amines .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Analyse Biochimique
Biochemical Properties
2-Methoxyphenylisocyanide plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. It interacts with organic amines to form chemically stable urea linkages, which can be employed for the protection of amino groups. These interactions are chemoselective, allowing for the regeneration of free amines after a convenient deprotection step . The stability of these urea linkages under various conditions, including acidic, alkaline, and aqueous environments, makes this compound a valuable reagent in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins and enzymes within cells. The compound’s ability to form stable urea linkages with amines can impact protein folding and function, potentially altering cellular signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of urea linkages with amine groups. This chemoselective interaction is facilitated by the isocyanate functional group, which reacts with amines to form stable urea bonds . These interactions can inhibit or activate enzymes, depending on the specific biomolecules involved. The compound’s ability to protect and deprotect amine groups also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under various conditions, but prolonged exposure to certain environments may lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence biochemical reactions involving amine groups. At higher doses, it can cause adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of amines. It interacts with enzymes and cofactors that facilitate the formation and breakdown of urea linkages. These interactions can affect metabolic flux and the levels of metabolites within cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through carrier-mediated pathways. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenylisocyanide typically involves the dehydration of formamides. One common method is the Ugi reaction, which employs phosphorus oxychloride and a tertiary amine such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another green chemistry approach involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyphenylisocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Formation of 2-Methoxyphenylisocyanate.
Reduction: Formation of 2-Methoxyaniline.
Substitution: Formation of urea derivatives and other substituted products.
Comparaison Avec Des Composés Similaires
Phenylisocyanide: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxyphenylisocyanate: An oxidized form of 2-Methoxyphenylisocyanide with distinct chemical properties and uses.
Benzylisocyanide: Contains a benzyl group instead of a methoxy-substituted phenyl ring, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to its methoxy substitution, which influences its electronic properties and reactivity. This makes it a valuable reagent in organic synthesis and a versatile building block for various applications .
Propriétés
IUPAC Name |
1-isocyano-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZYTQQIUFJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20771-60-2 | |
| Record name | 20771-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid](/img/structure/B2508488.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2508498.png)


![N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide](/img/structure/B2508504.png)


![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![N-({imidazo[2,1-b][1,3]thiazol-3-yl}methyl)prop-2-enamide](/img/structure/B2508509.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
